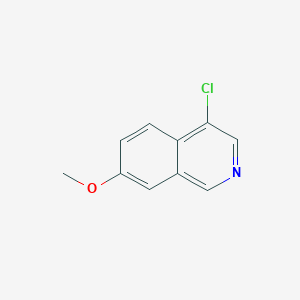

4-Chloro-7-methoxyisoquinoline

CAS No.:

Cat. No.: VC18313247

Molecular Formula: C10H8ClNO

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8ClNO |

|---|---|

| Molecular Weight | 193.63 g/mol |

| IUPAC Name | 4-chloro-7-methoxyisoquinoline |

| Standard InChI | InChI=1S/C10H8ClNO/c1-13-8-2-3-9-7(4-8)5-12-6-10(9)11/h2-6H,1H3 |

| Standard InChI Key | BSCSOLYITJXLKV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=CN=CC(=C2C=C1)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-Chloro-7-methoxyisoquinoline belongs to the isoquinoline family, a class of heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring. Key structural attributes include:

-

Molecular Formula: .

The methoxy group at position 4 enhances electron density, while the chlorine at position 7 introduces steric and electronic effects critical for intermolecular interactions .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 332.99°C (predicted) | |

| Density | 1.268 g/cm³ | |

| LogP (Partition Coefficient) | 2.89 | |

| Solubility | Low in water; soluble in DMSO |

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-chloro-7-methoxyisoquinoline typically involves halogenation and methoxylation steps. A common method adapted from analogous isoquinoline derivatives includes:

-

Halogenation: 7-Methoxyisoquinoline is treated with phosphorus oxychloride () under reflux to introduce the chlorine substituent .

-

Purification: The crude product is neutralized with ammonium hydroxide and recrystallized to yield high-purity 4-chloro-7-methoxyisoquinoline .

Alternative routes employ Suzuki–Miyaura coupling for functionalization, though these methods are less cost-effective for industrial-scale production.

Table 2: Representative Synthesis Conditions

| Starting Material | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| 7-Methoxyisoquinolin-4-ol | 110°C | 88% | ||

| 4-Chloroisoquinoline | Methanol, Pd catalyst | 120°C | 75% |

Biological Activity and Mechanisms

Table 3: Cytotoxicity of Analogous Compounds

| Compound | Cell Line | (µM) | Mechanism |

|---|---|---|---|

| 7-Chloroquinoline hydrazone | MCF-7 | 0.20 | ROS generation |

| 4-Aminoquinoline | MDA-MB-468 | 0.26 | PARP inhibition |

Applications in Drug Discovery

Intermediate for Antineoplastic Agents

4-Chloro-7-methoxyisoquinoline serves as a precursor for kinase inhibitors and PARP inhibitors. For instance:

-

Lenvatinib Derivatives: Carboxamide analogs of this compound are key intermediates in synthesizing lenvatinib, a tyrosine kinase inhibitor used in thyroid cancer therapy .

-

Antimicrobial Scaffolds: Halogenation enhances binding to bacterial efflux pumps, reversing drug resistance in Pseudomonas aeruginosa .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume